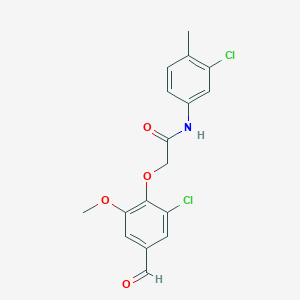

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4/c1-10-3-4-12(7-13(10)18)20-16(22)9-24-17-14(19)5-11(8-21)6-15(17)23-2/h3-8H,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCSRIWCYYAAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (CAS No. 865412-73-3) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15Cl2NO4

- Molecular Weight : 368.21 g/mol

- CAS Number : 865412-73-3

- Structure : The compound features a chloro-substituted aromatic system, which is common in many bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes associated with inflammatory processes.

- Antioxidant Activity : The presence of methoxy and chloro groups may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial properties.

Biological Activity Data

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Inhibition of cyclooxygenase (COX) enzymes | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various chloro-substituted phenolic compounds, including 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of COX enzymes revealed that this compound exhibits competitive inhibition characteristics. This finding is crucial for the development of anti-inflammatory drugs, as COX inhibition is a well-established therapeutic target for managing pain and inflammation.

Case Study 3: Antimicrobial Efficacy

In vitro tests against common pathogens demonstrated that the compound inhibits bacterial growth effectively. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Its structural analogs have shown promising biological activities, including antibacterial and antitumor effects.

Case Studies

- Antibacterial Activity : Research has demonstrated that derivatives of acetamides, including those similar to 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Biochemical Research

The compound's ability to interact with biological targets makes it valuable in biochemical studies. For instance, its structural components can influence binding affinities to enzymes or receptors, which is critical for understanding drug mechanisms.

Biological Assays

- Compounds related to this acetamide have been evaluated for their interaction with muscarinic receptors, revealing insights into their efficacy and potential side effects .

Synthesis of New Derivatives

Researchers are continuously exploring modifications to the original structure to enhance its biological activity or reduce toxicity. The synthesis of new derivatives allows for a broader investigation into structure-activity relationships (SAR), which is crucial for optimizing drug candidates.

Recent Developments

- A study focused on synthesizing various N-(6-Arylbenzo[d]thiazole-2-acetamide) derivatives highlighted the importance of functional group positioning in determining biological activity . This approach can be applied to the synthesis of derivatives based on 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Several chloroacetamide herbicides share the N-arylacetamide scaffold but differ in substituents and activity:

Key Differences :

- Unlike alachlor’s methoxymethyl group, the 3-chloro-4-methylphenyl substituent in the target compound could influence lipophilicity and soil adsorption.

Pharmacologically Active Acetamide Derivatives

Acetamides with halogenated aryl groups often exhibit biological activity. Examples include:

FPR2 Agonists (Pyridazinone Derivatives)

Comparison :

- The formyl group may introduce reactivity for further derivatization, unlike the static methoxy groups in FPR2 ligands .

Anticancer Acetamides (Linomide Derivatives)

Key Differences :

Fluorophenoxy Acetamides (MDPI, 2009)

Crystallographic and Conformational Analysis

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () provides structural insights:

- Dihedral angles between the acetamide group and aryl rings range from 10.8° to 85.8°, influencing molecular planarity and packing .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for laboratory-scale preparation?

A key synthetic approach involves multi-step substitution and condensation reactions. For example, analogous acetamide derivatives are synthesized via substitution of halogenated nitrobenzene intermediates with alkoxy groups under alkaline conditions, followed by nitro reduction (e.g., iron powder in acidic media) and condensation with carboxylic acids using activating agents like EDCI or DCC . Optimization requires tuning pH (e.g., pH 8–9 for substitution), temperature (60–80°C for condensation), and solvent polarity (DMF or THF). Reaction progress should be monitored via TLC or HPLC to minimize byproducts.

Q. How can researchers characterize the molecular structure using spectroscopic methods?

- NMR : Use H/C NMR to identify key functional groups (e.g., formyl proton at δ 9.8–10.2 ppm, aromatic protons in substituted phenyl rings at δ 6.5–8.0 ppm) .

- IR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm, formyl C=O at ~1700–1720 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] expected at m/z 422.05 for CHClNO) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Initial screening should focus on enzyme inhibition (e.g., kinase or protease assays) or receptor-binding studies. Use fluorescence-based assays (e.g., FP for binding affinity) or colorimetric methods (e.g., MTT for cytotoxicity). Ensure proper controls (DMSO solubility <1%) and triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, guiding regioselective modifications. For example, ICReDD’s workflow combines computational reaction path searches with machine learning to prioritize derivatives with enhanced electronic properties (e.g., electron-withdrawing groups at the 4-formyl position) . Validate predictions with kinetic studies (e.g., Arrhenius plots) and Hammett substituent constants.

Q. What strategies resolve contradictions between molecular docking predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit water).

- Experimental validation : Perform competitive binding assays (SPR or ITC) to confirm binding constants.

- Conformational analysis : Use MD simulations to assess ligand flexibility in the binding pocket .

For instance, a study on analogous acetamides found that docking overestimated binding affinity due to rigid-body approximations, which were corrected by incorporating side-chain flexibility .

Q. How can researchers optimize purification for structurally similar byproducts?

- Chromatography : Use reverse-phase HPLC with gradient elution (ACN/water + 0.1% TFA) to separate acetamide isomers.

- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to exploit differences in solubility.

- Spectroscopic tracking : Monitor fractions via UV-Vis (λ~270 nm for aromatic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.